molecular formula C10H10ClN B1219965 4-Methylquinolinium chloride CAS No. 3007-43-0

4-Methylquinolinium chloride

Cat. No.: B1219965
CAS No.: 3007-43-0
M. Wt: 179.64 g/mol
InChI Key: OGNKZBOWNPYIDD-UHFFFAOYSA-N
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Description

4-Methylquinolinium chloride is a quaternary ammonium salt derived from 4-methylquinoline, where a methyl group is attached to the quinoline ring at the 4-position, and a chloride ion serves as the counterion. Quinolinium salts are widely studied for their applications in organic synthesis, catalysis, and materials science due to their ionic nature and tunable electronic properties .

Properties

IUPAC Name

4-methylquinolin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNKZBOWNPYIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[NH+]C2=CC=CC=C12.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

491-35-0 (Parent)
Record name Lepidine, hydrochloride
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3007-43-0
Record name Quinoline, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lepidine, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 4-methyl-, hydrochloride (1:1)
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Record name 4-methylquinolinium chloride
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Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural analogs of 4-methylquinolinium chloride, emphasizing substituent variations, synthesis routes, and applications:

Compound Name CAS Number Key Substituents Synthesis Method Melting Point/Properties Applications References
7-Methoxy-4-methylquinoline HCl 1807542-80-8 Methoxy (7-position), methyl (4) Reflux with 1,2-dibromoethane Not specified Laboratory research (non-drug use)
1-Benzyl-4-methylquinolinium Cl 52181-07-4 Benzyl (1-position), methyl (4) Alkylation of 4-methylquinoline Not specified Synthetic intermediates
4-Aminomethylquinoline HCl 50878-90-5 Aminomethyl (4-position) Not specified Not specified Potential pharmacophores
2-Phenyl-4-quinoloylcarbamide - Phenyl (2), carbamide (4) Condensation with carbamide 232°C Organic synthesis

Notes:

  • 7-Methoxy-4-methylquinoline hydrochloride differs by a methoxy group at the 7-position, which enhances solubility and electronic effects compared to the parent this compound .
  • 1-Benzyl-4-methylquinolinium chloride introduces a benzyl group at the 1-position, increasing steric bulk and altering reactivity in cross-coupling reactions .
  • 4-Aminomethylquinoline hydrochloride (similarity score 0.88) replaces the methyl group with an aminomethyl moiety, enabling hydrogen bonding and expanded applications in coordination chemistry .

Physicochemical Properties

  • Melting Points: Derivatives like 2-phenyl-4-quinoloylcarbamide (m.p. 232°C) and N'N'-bis-(2-phenyl-4-quinoloyl)ethylenediamine (m.p. >300°C) demonstrate that aromatic substituents increase thermal stability .
  • Crystal Packing: In 4-Methoxyanilinium chloride (structurally distinct but analogous in ionic nature), N–H⋯Cl hydrogen bonds govern crystal packing, a feature likely shared by this compound .

Q & A

Basic Research Questions

Q. How can I synthesize 4-methylquinolinium chloride with high purity, and what characterization methods are essential for confirming its structure?

  • Methodology :

  • Synthesis : Start with the quaternization of 4-methylquinoline using chlorinating agents (e.g., HCl gas in anhydrous conditions) under controlled temperature (40–60°C) to form the chloride salt. Monitor reaction progress via TLC or HPLC .
  • Purification : Recrystallize from a polar aprotic solvent (e.g., ethanol/water mixture) to remove unreacted precursors. Assess purity via melting point determination and elemental analysis .
  • Characterization : Confirm structure using 1H^1H- and 13C^13C-NMR to verify proton environments and carbon backbone. Compare experimental spectra with computational predictions (DFT-based simulations) for validation. IR spectroscopy can confirm the presence of the chloride counterion .

Q. What experimental design considerations are critical for studying the solubility of this compound in different solvents?

  • Methodology :

  • Solvent Selection : Test solvents spanning a range of polarities (e.g., water, DMSO, ethanol, chloroform). Use gravimetric or UV-Vis spectrophotometry to quantify solubility at 25°C and 37°C to assess temperature dependence .
  • Reproducibility : Document solvent purity, equilibration time, and agitation methods. Triplicate measurements are essential to account for variability .
  • Data Reporting : Include Hansen solubility parameters and correlate with solvent polarity indices. Tabulate results with standard deviations .

Advanced Research Questions

Q. How can I resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodology :

  • Error Analysis : Verify NMR acquisition parameters (e.g., solvent deuteration, temperature, relaxation delays). Re-examine computational models (e.g., solvent effects in DFT simulations) and ensure proper proton assignment using 2D NMR techniques (COSY, HSQC) .
  • Systematic Review : Compare your data with published crystallographic data (e.g., CCDC entries for similar quinolinium salts) to identify structural discrepancies. Apply the Cochrane framework for bias assessment in literature comparisons .

Q. What mechanistic pathways should be explored when this compound exhibits unexpected reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Conduct time-resolved UV-Vis or 1H^1H-NMR experiments to track intermediate formation. Vary nucleophile concentration to determine rate laws .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled substrates to trace reaction pathways. Pair with mass spectrometry to identify isotopic incorporation .
  • Computational Modeling : Perform transition-state analysis (e.g., Gaussian or ORCA software) to identify steric/electronic barriers. Compare with crystallographic data (e.g., bond angles from single-crystal X-ray diffraction) .

Q. How do I design stability studies to assess the degradation products of this compound under varying pH conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (pH 2–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 14 days. Monitor degradation via HPLC-MS to identify byproducts .
  • Kinetic Modeling : Use Arrhenius or Q10 models to extrapolate shelf-life. Validate with real-time stability data at 25°C/60% RH .
  • Structural Elucidation : Isolate degradation products via preparative chromatography and characterize using HRMS and 2D NMR. Compare fragmentation patterns with literature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylquinolinium chloride
Reactant of Route 2
4-Methylquinolinium chloride

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